molecular formula C24H16N2O4 B2592666 3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887889-24-9

3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2592666
CAS No.: 887889-24-9
M. Wt: 396.402
InChI Key: AXIFJHDKYUMYBF-UHFFFAOYSA-N
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Description

3-(Benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a bis-benzofuran carboxamide derivative characterized by two benzofuran rings linked via carboxamide groups. One benzofuran moiety is substituted with an N-phenyl group, while the other is connected through a secondary amide bond.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c27-23(20-14-15-8-4-6-12-18(15)29-20)26-21-17-11-5-7-13-19(17)30-22(21)24(28)25-16-9-2-1-3-10-16/h1-14H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFJHDKYUMYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide involves several steps. One common synthetic route includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method allows for the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. The reaction conditions typically involve palladium catalysis for the C–H arylation reactions, followed by a one-pot, two-step transamidation procedure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives with altered functional groups .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide, have been studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study evaluated a series of benzofuran derivatives for anticancer activity against human breast cancer cells (MCF-7). Among these, compounds similar to this compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 (μM)Mechanism of Action
This compound1.136Induction of apoptosis via caspase activation
Doxorubicin1.200DNA intercalation and topoisomerase inhibition

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Studies have indicated that benzofuran derivatives can protect neuronal cells from excitotoxic damage.

Case Study:
In vitro experiments demonstrated that certain benzofuran derivatives provided protection against NMDA-induced excitotoxicity in rat cortical neurons. The neuroprotective effect was attributed to antioxidant properties and modulation of glutamate receptors, with some compounds exhibiting efficacy comparable to memantine, a known NMDA antagonist .

CompoundConcentration (μM)Neuroprotective Effect
This compound100Significant reduction in cell death
Memantine30Comparable neuroprotection

Antimicrobial Activity

Benzofuran derivatives have been explored for their antibacterial and antifungal properties. The unique structure of this compound enhances its interaction with microbial targets.

Case Study:
A series of benzofuran compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 3-(benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, these compounds may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its dual benzofuran-carboxamide architecture. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Substituents Key Features
3-(Benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide Bis-benzofuran carboxamide N-phenyl, secondary amide linkage Enhanced π-π stacking potential; dual bioactive sites
N-[3-(Furan-2-carbonylamino)phenyl]benzofuran-2-carboxamide Benzofuran + furan carboxamide Furan-2-carbonyl group, meta-substituted phenyl Reduced aromaticity compared to bis-benzofuran; altered solubility
N-(4-methylphenyl)benzofuran-2-carboxamide () Benzofuran carboxamide 4-methylphenyl substituent Improved lipophilicity; potential for blood-brain barrier penetration
Tacrine–Benzofuran Hybrids (e.g., Compound 13 in ) Benzofuran + tetrahydroacridine Tetrahydroacridine moiety linked via alkylamine Dual cholinesterase inhibition; AD-targeted design
Antioxidant Activity

Benzofuran-2-carboxamide derivatives with para-substituted phenyl groups (e.g., methoxy or chloro) exhibit radical scavenging activity. For instance, derivatives in showed IC₅₀ values of 12–45 μM in DPPH assays, with electron-donating groups (e.g., methoxy) enhancing activity . The target compound’s bis-benzofuran structure may amplify antioxidant effects due to increased electron delocalization.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Bis-benzofuran systems (target compound) are less water-soluble than mono-benzofuran analogs (e.g., ) due to increased hydrophobicity .
  • Metabolic Stability : The N-phenyl group may reduce metabolic degradation compared to alkylamine-linked hybrids (), but this requires validation .

Biological Activity

3-(Benzofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide is a compound of considerable interest due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound involves several chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through various methods, with one common route involving the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry.

Benzofuran derivatives, including the compound , have been shown to exhibit significant biological activities through various mechanisms:

  • Target Interaction : These compounds interact with specific biological targets to exert their effects.
  • Biochemical Pathways : They influence multiple biochemical pathways, contributing to their pharmacological profiles.
  • Cell Growth Inhibition : Benzofuran compounds have demonstrated notable cell growth inhibitory effects across various cell lines.

Antioxidant and Neuroprotective Effects

Research indicates that benzofuran derivatives possess antioxidant properties that can protect neuronal cells from damage. A study synthesized a series of benzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity. Notably, compound 1f (a derivative) exhibited potent neuroprotective action comparable to memantine, a known NMDA antagonist .

Key Findings :

  • Compound 1f showed significant protection at 30 μM concentration.
  • Substitutions at specific positions (e.g., -CH3 at R2) were crucial for neuroprotective activity.

Antimicrobial Activity

Benzofuran compounds have also been evaluated for their antimicrobial properties. A systematic review highlighted their effectiveness against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.039 μg/mL against S. aureus .

CompoundTarget PathogenMIC (μg/mL)
Compound 3M. tuberculosis H37Rv8
Compound 4S. aureus0.039
Compound 6C. albicans0.625 - 2.5

Case Studies

  • Neuroprotective Study : In a study evaluating the neuroprotective effects of benzofuran derivatives on rat cortical neuronal cells, it was found that specific substitutions enhanced protective efficacy against excitotoxic damage caused by NMDA receptor activation .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of synthesized benzofuran derivatives against multiple strains, revealing that structural modifications significantly influenced efficacy and toxicity profiles .

Q & A

Q. How to design SAR studies for benzofuran-2-carboxamide derivatives?

  • Core modifications : Replace phenyl with heteroaryl groups (e.g., pyridine) to modulate electronic effects .
  • Substituent effects : Compare methyl, chloro, and methoxy groups at the benzofuran 3-position on aggregation kinetics .

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